Benzenesulfonamide, N-(2,5-dimethylphenyl)-4-(1-methylethyl)-
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents This compound features a sulfonamide group attached to a benzene ring, which is further substituted with isopropyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenylamine and 4-isopropylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to facilitate the reaction by deprotonating the amine group, allowing it to react with the sulfonyl chloride.
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of N-(2,5-DIMETHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to isolate the desired product from impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Studies: Used in studies to understand the interaction of sulfonamides with biological targets.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves:
Molecular Targets: The compound may target specific enzymes or proteins in microorganisms, inhibiting their function.
Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of cell growth or replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIMETHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
- N-(2,5-DIMETHYLPHENYL)-4-(METHYL)BENZENE-1-SULFONAMIDE
- N-(2,5-DIMETHYLPHENYL)-4-(ETHYL)BENZENE-1-SULFONAMIDE
Uniqueness
N-(2,5-DIMETHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the benzene rings, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and dimethylphenyl groups provides distinct steric and electronic effects, differentiating it from other similar compounds.
Properties
Molecular Formula |
C17H21NO2S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-12(2)15-7-9-16(10-8-15)21(19,20)18-17-11-13(3)5-6-14(17)4/h5-12,18H,1-4H3 |
InChI Key |
GDXCZTVLOYWNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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